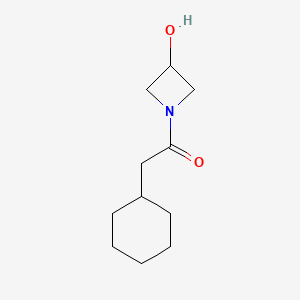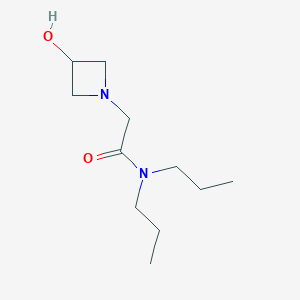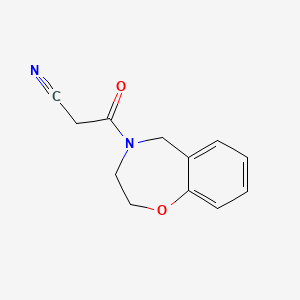胺 CAS No. 1341060-86-3](/img/structure/B1468952.png)
[(2,4-二氯苯基)甲基](己烷-2-基)胺
描述
The compound “(2,4-Dichlorophenyl)methylamine” is an organic compound containing an amine group attached to a hexane chain, which is further connected to a phenyl ring substituted with two chlorine atoms. The presence of the amine group and the phenyl ring suggests that this compound might have applications in medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable electrophile. For example, the reaction could involve the nucleophilic substitution of a suitable 2,4-dichlorophenyl compound with hexan-2-ylamine .Molecular Structure Analysis
The molecular structure of this compound would consist of a hexane chain attached to a phenyl ring via a methylene (-CH2-) group. The phenyl ring would have chlorine atoms attached at the 2 and 4 positions. The amine group (-NH2) would be attached to the hexane chain .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The amine group might act as a nucleophile or a base, participating in substitution or elimination reactions. The aromatic ring could undergo electrophilic aromatic substitution, especially at positions ortho and para to the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar amine group and the nonpolar hexane chain suggests that it might have both polar and nonpolar characteristics .科学研究应用
神经毒性代谢物结合:DeCaprio、Olajos 和 Weber (1982 年) 的一项研究讨论了通过 γ-二酮与伯胺反应形成取代吡咯加合物的过程。这项研究可能与工业溶剂及其代谢物的神经毒性作用有关,提供了对分子水平化学相互作用的见解 (DeCaprio, Olajos, & Weber, 1982)。
乙烯的低聚:Höhne 等人(2017 年)探讨了在铬催化的乙烯低聚中使用不同的 N,N-双[氯(芳基)膦]胺作为配体。该过程产生了高度选择性的三聚体系,这对于工业应用中生产特定化合物至关重要 (Höhne et al., 2017)。
开环反应:Jäger 等人(2002 年)研究了 N-(3,4-二氯苯乙基)-N-甲基胺与其他化合物的反应,产生了各种产物,包括 N'-苯甲酰-N-[(3,4-二氯苯基)乙基]-N-甲基胍。他们的发现有助于理解涉及开环和断键的化学反应 (Jäger et al., 2002)。
化学选择性烯烃加氢羧化引发剂:Dyer、Fawcett 和 Hanton (2005 年) 的一项研究重点关注二苯基膦(苯吡啶-2-基亚甲基)胺钯(II)配合物。这些配合物被用作化学选择性烯烃加氢羧化的引发剂,这对于合成特定的有机化合物非常重要 (Dyer, Fawcett, & Hanton, 2005)。
芳基-Cl 活化和硅烷聚合催化剂:Deeken 等人(2006 年)合成了各种氨基吡啶配合物,并测试了它们作为铃木交叉偶联和硅烷聚合催化剂的功效。他们的工作为有机反应的催化剂开发做出了贡献 (Deeken et al., 2006)。
Fmoc 氨基酸树脂锚定制备:Rene 和 Badet (1994 年) 的研究描述了 2,4-二氯苯基-4-溴甲基-苯氧基乙酸的制备,它是将第一个氨基酸锚定在胺官能化聚合物上的关键中间体。这对于肽合成和相关的生化研究非常重要 (Rene & Badet, 1994)。
这些研究突出了 (2,4-二氯苯基)甲基胺在科学研究中的广泛应用,从了解神经毒性到推进化学合成技术。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N/c1-3-4-5-10(2)16-9-11-6-7-12(14)8-13(11)15/h6-8,10,16H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBJPSWWUJRPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)methyl](hexan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)

![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)






![2-[(3-Chloropyrazin-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B1468888.png)
![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)
